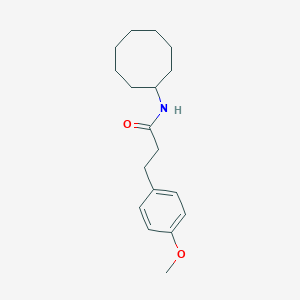![molecular formula C11H18N6S B262682 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262682.png)
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is a complex organic compound that features both pyrrole and tetrazole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and tetrazole intermediates, followed by their coupling through a series of nucleophilic substitution reactions.
Preparation of Pyrrole Intermediate: The pyrrole intermediate can be synthesized by reacting pyrrole with methyl iodide in the presence of a base such as potassium carbonate.
Preparation of Tetrazole Intermediate: The tetrazole intermediate can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The final step involves coupling the pyrrole and tetrazole intermediates using a suitable linker, such as a propyl chain, through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrole and tetrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials, such as conductive polymers or coordination complexes.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylpyrrole: A simpler analog that lacks the tetrazole group.
Tetrazole Derivatives: Compounds that contain the tetrazole ring but lack the pyrrole moiety.
Pyrrole-Tetrazole Hybrids: Other compounds that combine both pyrrole and tetrazole functionalities but with different linkers or substituents.
Uniqueness
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is unique due to its specific combination of pyrrole and tetrazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H18N6S |
|---|---|
Peso molecular |
266.37 g/mol |
Nombre IUPAC |
N-[(1-methylpyrrol-2-yl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C11H18N6S/c1-16-7-3-5-10(16)9-12-6-4-8-18-11-13-14-15-17(11)2/h3,5,7,12H,4,6,8-9H2,1-2H3 |
Clave InChI |
QZIJVZFWVXPWRN-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1CNCCCSC2=NN=NN2C |
SMILES canónico |
CN1C=CC=C1CNCCCSC2=NN=NN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-chlorophenyl)methyl]-2,2-dimethylbutanamide](/img/structure/B262599.png)
![4-fluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262600.png)





![2-[3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-yl]ethanol](/img/structure/B262615.png)
![Methyl 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}benzoate](/img/structure/B262621.png)
![1-Cyclohexyl-3-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B262623.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B262628.png)
![N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea](/img/structure/B262629.png)

![2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B262637.png)
